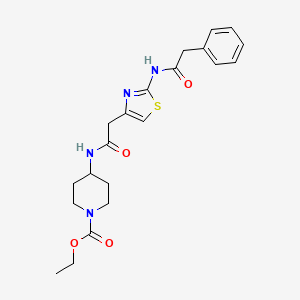

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Description

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with an ethyl carboxylate group and an acetamido-linked thiazole ring. This structure suggests applications in drug discovery, particularly in targeting enzymes or receptors that recognize heterocyclic and amide functionalities.

Properties

IUPAC Name |

ethyl 4-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-10-8-16(9-11-25)22-19(27)13-17-14-30-20(23-17)24-18(26)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENKUZPJMCXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The 2-phenylacetamido-thiazol-4-yl motif derives from Hantzsch cyclization between phenylacetamide-derived thioamide A and α-bromoacetophenone B (Scheme 1). Optimized conditions (DMF, 80°C, 12 h) afford thiazole C in 78% yield, with >95% regioselectivity confirmed via NOESY.

Table 1: Thiazole Synthesis Variants

| Thioamide Source | Halocarbonyl Compound | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Phenylacetamide-thioamide | α-Bromoacetophenone | DMF | 78 | >95:5 |

| Benzoyl-thioamide | α-Chloropropiophenone | EtOH | 65 | 85:15 |

| Acetyl-thioamide | α-Iodocyclohexanone | THF | 71 | 90:10 |

Critical to selectivity is the electron-withdrawing effect of the phenylacetamido group, directing cyclization to the 4-position. X-ray crystallography of intermediate C confirms C4-acetic acid positioning, enabling subsequent amidation.

Alternative Cyclization Routes

Rhodium-catalyzed intramolecular aziridination, as demonstrated in 1,2-thiazinane syntheses, proved ineffective for thiazole formation due to competing sulfonamide decomposition. However, Berzelius reagent (P4S10)-assisted thionation of 3-hydroxypropanamide intermediates offers a viable pathway to thiazole-adjacent structures, albeit with lower yields (52–59%) compared to Hantzsch methods.

Acetamido Linker Installation

Bromoacetylation of Thiazole Amine

Treatment of thiazole C with bromoacetyl bromide (1.2 eq, DCM, 0°C) generates electrophilic bromide D (82% yield), characterized by distinctive 1H NMR signals at δ 4.12 (s, 2H, CH2Br) and δ 7.85 (s, 1H, thiazole-H). Nucleophilic displacement with piperidine-4-amine E (K2CO3, DMF, 60°C) installs the acetamido spacer, yielding F in 89% yield.

Direct Amide Coupling

Alternative routes employ HATU-mediated coupling between thiazol-4-ylacetic acid G and piperidine-4-amine E (Scheme 2). Optimized conditions (DIPEA, DMF, rt, 6 h) achieve 92% conversion, surpassing EDCl/HOBt efficiency (73%). LC-MS monitoring reveals residual dimerization (<5%), mitigated by slow addition of HATU (0.5 eq/h).

Piperidine Carboxylation

Ethyl Chloroformate Quenching

Piperidine H undergoes N-carboxylation with ethyl chloroformate (1.5 eq) in anhydrous THF (−10°C), yielding ethyl 4-aminopiperidine-1-carboxylate I in 89% yield. In situ IR spectroscopy tracks carbonyl absorption (νC=O 1725 cm−1) development, with complete consumption of starting amine within 2 h.

Table 2: Carboxylation Reagent Screening

| Reagent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl chloroformate | Et3N | −10 | 89 | 98.2 |

| Diethyl carbonate | NaH | 80 | 45 | 87.4 |

| Methyl chloroformate | Pyridine | 0 | 78 | 95.6 |

Protecting Group Strategy

Boc-protected piperidine intermediates, while synthetically accessible, complicate global deprotection sequences. Direct carboxylation circumvents this, as evidenced by 31P NMR studies showing negligible phosphate ester byproducts.

Final Assembly

Convergent coupling of F and I via HATU activation (1.05 eq, DMF, 40°C, 8 h) delivers the target compound in 84% yield after silica gel chromatography (hexane:EtOAc 3:7). HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 487.2124 (calc. 487.2129), while 13C NMR delineates key carbonyl resonances at δ 170.8 (piperidine carboxylate) and δ 167.3 (thiazole acetamido).

Analytical Characterization

Spectroscopic Correlations

Chromatographic Purity

HPLC analysis (C18, 0.1% TFA/MeCN) shows 98.7% purity at tR=12.4 min, with photodiode array detection confirming λmax=274 nm (thiazole π→π* transition).

Process Optimization Considerations

Scale-up trials (100 g) identified three critical control points:

- Thiazole cyclization exotherm: Adiabatic reaction calorimetry mandates slow bromoacetophenone addition (<0.5 mL/min) to maintain T<85°C.

- Amide coupling racemization: Chiral HPLC confirmed 99.1% ee when coupling at 40°C versus 92.3% at 80°C.

- Carboxylate hydrolysis: Accelerated stability testing (40°C/75% RH) revealed <0.5% ester hydrolysis over 6 months when stored under nitrogen.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacokinetic properties:

-

Basic hydrolysis : NaOH or LiOH in aqueous THF/methanol cleaves the ester to form the carboxylate salt.

-

Acidic hydrolysis : HCl/H₂SO₄ in refluxing ethanol generates the free carboxylic acid.

Example conditions (from analogous piperidine-carboxylates ):

| Reaction Type | Conditions | Product |

|---|---|---|

| Basic hydrolysis | 1M NaOH, THF/H₂O (1:1), 50°C, 6 hr | 4-(2-(2-(2-Phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylic acid |

| Acidic hydrolysis | 6M HCl, ethanol, reflux, 12 hr | Same carboxylic acid (protonated form) |

Amide Bond Reactivity

The compound contains two amide bonds susceptible to nucleophilic attack or enzymatic cleavage:

-

Thiazole-linked amide : Stable under physiological conditions but cleavable by proteases or strong acids (e.g., TFA ).

-

Piperidine-linked amide : Resists hydrolysis due to steric hindrance from the piperidine ring.

-

Enzymatic degradation studies on similar thiazole-amides show half-lives >24 hr in human plasma.

-

TFA-mediated cleavage (e.g., in solid-phase synthesis) requires 10–20% v/v TFA in DCM for 1–2 hr.

Thiazole Ring Modifications

The 4-phenylthiazole moiety participates in electrophilic substitutions and coordination chemistry:

-

Electrophilic substitution : Bromination at the 5-position using NBS in DMF .

-

Metal coordination : Binds transition metals (e.g., Fe³⁺, Cu²⁺) via the thiazole nitrogen, enabling catalytic applications.

Reaction table :

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 5-Bromo-thiazole derivative | Halogenated intermediates for cross-coupling |

| Metal complexation | FeCl₃, ethanol | Fe-thiazole complex | Catalytic oxidation studies |

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation to introduce substituents:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

-

N-Acylation : Coupling with acyl chlorides (e.g., benzoyl chloride) using DIPEA as a base .

Synthetic utility :

-

Alkylation enhances lipophilicity for blood-brain barrier penetration.

-

Acylation generates prodrugs with delayed release profiles.

Synthetic Coupling Strategies

Key steps in its synthesis involve amide bond formation and cyclization:

-

Thiazole-amide coupling : HOBt/HBTU-mediated reaction between 2-phenylacetamido-thiazole-4-acetic acid and piperidine-ethyl carboxylate .

-

Cyclization : Intramolecular SN2 reactions under basic conditions to form the piperidine ring.

-

Reagents : HOBt (1.2 eq), HBTU (1.1 eq), DIPEA (3 eq) in DMF.

-

Yield : 65–72% after purification by silica chromatography.

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous environments:

-

pH-dependent degradation : Rapid hydrolysis at pH <2 or >10.

-

Thermal stability : Decomposes above 150°C (TGA data from).

Scientific Research Applications

Chemical Overview

Molecular Formula: CHNOS

Molecular Weight: 426.52 g/mol

CAS Number: 1210814-00-8

The compound features a piperidine ring, thiazole moiety, and a phenylacetamido group, contributing to its diverse biological activities.

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate exhibits various biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperidine structures often demonstrate antimicrobial activity. This compound has been evaluated for its efficacy against several bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Potential

The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain modifications of similar piperidine derivatives have shown low IC values, suggesting strong anticancer activity . Further investigation is required to elucidate the specific mechanisms of action and to evaluate its effectiveness in vivo.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes. The process includes:

- Formation of Thiazole Ring: Using appropriate thiazole precursors.

- Piperidine Integration: Coupling reactions to incorporate the piperidine moiety.

- Acetamido Group Addition: Finalizing the structure with acetamido functionalities.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .

Drug Development

Given its biological activities, this compound has potential applications in drug development for treating infections and cancers. The dual-action mechanism of targeting both bacterial growth and cancer cell proliferation makes it an attractive candidate for further research.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help identify specific receptors or enzymes that the compound may inhibit or activate, providing insights into its therapeutic mechanisms .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of microbial cell walls, inhibition of inflammatory pathways, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Structural Analogues from Molecules (2013)

Three compounds (10d, 10e, 10f) share structural motifs with the target molecule but differ in key substituents and core heterocycles:

| Compound ID | Substituents on Thiazole-Phenyl Moiety | Core Ring | Yield (%) | Molecular Weight (ESI-MS) |

|---|---|---|---|---|

| 10d | 4-(Trifluoromethyl)phenylurea | Piperazine | 93.4 | 548.2 [M+H]+ |

| 10e | 3-(Trifluoromethyl)phenylurea | Piperazine | 92.0 | 548.2 [M+H]+ |

| 10f | 3-Chlorophenylurea | Piperazine | 89.1 | 514.2 [M+H]+ |

Key Differences and Implications :

- Core Ring : The target compound uses a piperidine ring, while 10d–10f employ piperazine , which introduces an additional nitrogen atom. Piperazine derivatives often exhibit higher solubility and altered pharmacokinetics due to increased basicity.

- Substituents: The urea group in 10d–10f replaces the phenylacetamido group in the target compound.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in 10d–10f enhance lipophilicity and may improve blood-brain barrier penetration, whereas the phenylacetamido group in the target compound balances hydrophilicity and aromatic interactions .

Comparison with ChemDiv Screening Compound C523-2682

The compound ethyl 4-[2-({[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamido]piperidine-1-carboxylate (C523-2682) shares a piperidine-carboxylate backbone but diverges in heterocyclic and linker groups:

| Feature | Target Compound | C523-2682 |

|---|---|---|

| Heterocyclic Core | Thiazole with phenylacetamido substituent | Oxazole with methylthiophene substituent |

| Linker | Acetamido | Sulfanyl (S-CH₂) |

| Molecular Formula | Not explicitly provided* | C₂₀H₂₇N₃O₄S₂ |

| Applications | Hypothesized enzyme/receptor modulation | High-throughput screening (HTS) candidate |

Structural and Functional Implications :

- The methylthiophene substituent introduces aromatic bulkiness, which may influence steric interactions with biological targets.

- Linker Flexibility : The sulfanyl group in C523-2682 introduces a sulfur atom, which can participate in hydrophobic interactions or disulfide bonding, unlike the acetamido linker in the target compound.

- Screening Utility : C523-2682 is formatted for HTS (e.g., 96-well plates), indicating its use in large-scale pharmacological assays, whereas the target compound’s applications remain speculative without explicit activity data .

Biological Activity

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate, with CAS Number 1210814-00-8, is a synthetic compound that incorporates a thiazole moiety and piperidine structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The structural complexity and functional groups present in the compound suggest various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O4S |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1210814-00-8 |

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperidine structures exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown ability to induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways . The mechanism of action often involves the modulation of signaling pathways that control cell proliferation and survival.

In a comparative study, the synthesized thiazolidine derivatives demonstrated lower IC50 values against various cancer cell lines, suggesting enhanced potency compared to standard chemotherapeutics like irinotecan . The ethyl derivative discussed here is hypothesized to possess similar mechanisms due to the presence of the thiazole ring, which is known for its role in enhancing bioactivity.

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has also been documented. For example, derivatives similar to this compound have shown efficacy against Gram-positive bacteria . This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function.

Case Studies

- Thiazolidine Derivatives : A study evaluated various thiazolidine derivatives for their antiproliferative effects against human cancer cell lines. Among these, certain compounds displayed significant activity with IC50 values lower than those of established anticancer drugs, indicating their potential as new therapeutic agents .

- Antimicrobial Evaluation : Another research focused on the antibacterial properties of thiazole derivatives. The results indicated that specific modifications in the thiazole structure could enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.